molecular formula C4H9O5P B1614943 Acetic acid, (ethoxyhydroxyphosphinyl)- CAS No. 65359-99-1

Acetic acid, (ethoxyhydroxyphosphinyl)-

Cat. No.: B1614943
CAS No.: 65359-99-1
M. Wt: 168.08 g/mol
InChI Key: YLAHEMNFTNVLCV-UHFFFAOYSA-N
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Description

Acetic acid, (ethoxyhydroxyphosphinyl)-, is a chemical compound with a unique structure that includes both acetic acid and phosphinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (ethoxyhydroxyphosphinyl)-, typically involves the reaction of acetic acid with ethoxyhydroxyphosphine. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (ethoxyhydroxyphosphinyl)-, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphonic acids, while reduction may yield phosphine derivatives.

Scientific Research Applications

Acetic acid, (ethoxyhydroxyphosphinyl)-, has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, (ethoxyhydroxyphosphinyl)-, involves its interaction with molecular targets such as enzymes and receptors. The compound may act by modifying the activity of these targets, leading to changes in biochemical pathways and cellular processes. The specific pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid, (ethoxyhydroxyphosphinyl)-, include other phosphinyl derivatives and acetic acid analogs. Examples include:

    Phosphonoacetic acid: A compound with similar functional groups but different structural arrangements.

    Ethylphosphonic acid: Another phosphinyl-containing compound with distinct chemical properties.

Properties

IUPAC Name

2-[ethoxy(hydroxy)phosphoryl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O5P/c1-2-9-10(7,8)3-4(5)6/h2-3H2,1H3,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAHEMNFTNVLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215687
Record name Acetic acid, (ethoxyhydroxyphosphinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65359-99-1
Record name Acetic acid, (ethoxyhydroxyphosphinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065359991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (ethoxyhydroxyphosphinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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